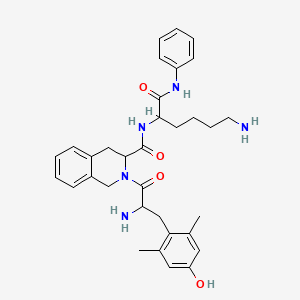

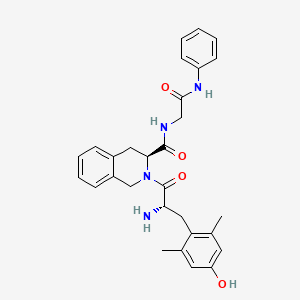

H-Dmt-Tic-Gly-NH-Ph

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

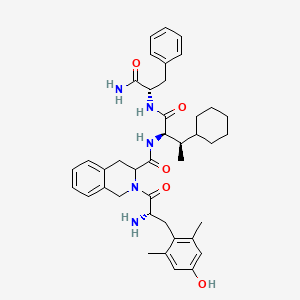

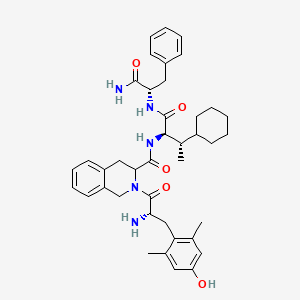

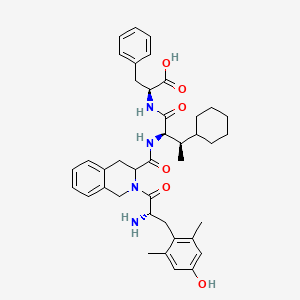

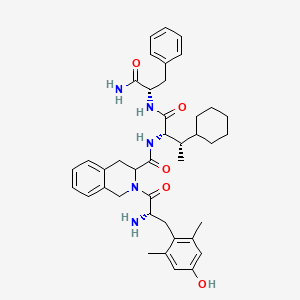

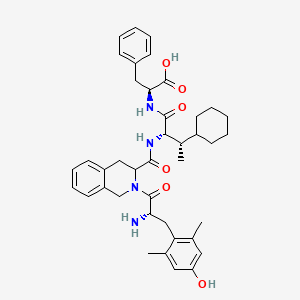

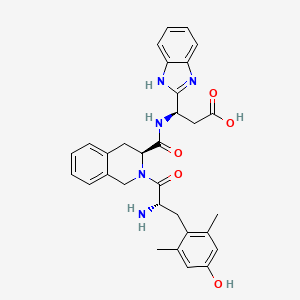

H-Dmt-Tic-Gly-NH-Ph est un analogue synthétique de peptide opioïde qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Ce composé fait partie d'une classe de molécules conçues pour interagir avec les récepteurs opioïdes, ciblant spécifiquement les récepteurs delta et mu-opioïdes. La structure de this compound comprend la 2’,6’-diméthyl-L-tyrosine (Dmt), l'acide 1,2,3,4-tétrahydroisoquinoléine-3-carboxylique (Tic), la glycine (Gly) et un groupe phényle (Ph) à l'extrémité C-terminale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de H-Dmt-Tic-Gly-NH-Ph implique plusieurs étapes, commençant par la protection des acides aminés et des réactions de couplage ultérieures. La voie de synthèse générale comprend :

- Protection du groupe amino de la 2’,6’-diméthyl-L-tyrosine.

- Couplage de la 2’,6’-diméthyl-L-tyrosine protégée avec l'acide 1,2,3,4-tétrahydroisoquinoléine-3-carboxylique en utilisant un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) ou la N,N’-diisopropylcarbodiimide (DIC).

- Déprotection du produit intermédiaire suivie d'un couplage avec la glycine.

- Couplage final avec un groupe phényle à l'extrémité C-terminale en utilisant un réactif approprié .

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement la synthèse peptidique en phase solide (SPPS) en raison de son efficacité pour produire des peptides. La SPPS permet l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide, suivie d'étapes de clivage et de purification .

Analyse Des Réactions Chimiques

Types de réactions : H-Dmt-Tic-Gly-NH-Ph peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle phénolique de la 2’,6’-diméthyl-L-tyrosine peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle dans l'épine dorsale peptidique.

Substitution : Le groupe phényle à l'extrémité C-terminale peut participer à des réactions de substitution aromatique électrophile

Réactifs et conditions courants :

Oxydation : Réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Réactifs électrophiles tels que le brome ou le chlore en présence d'un catalyseur acide de Lewis

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe hydroxyle phénolique peut conduire à des dérivés de la quinone .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les modifications peptidiques.

Biologie : Investigé pour ses interactions avec les récepteurs opioïdes et ses effets potentiels sur les voies de signalisation cellulaire.

Médecine : Exploré comme agent thérapeutique potentiel pour la gestion de la douleur en raison de son activité sur les récepteurs opioïdes.

Industrie : Utilisé dans le développement de nouveaux ligands des récepteurs opioïdes avec une efficacité améliorée et des effets secondaires réduits

5. Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs delta et mu-opioïdes. La liaison de ce composé à ces récepteurs active les voies de signalisation intracellulaire, conduisant à des effets analgésiques. Les cibles moléculaires comprennent les récepteurs couplés aux protéines G (RCPG), qui médient les effets en aval tels que l'inhibition de l'adénylate cyclase, la réduction des niveaux d'AMP cyclique (AMPc) et la modulation de l'activité des canaux ioniques .

Composés similaires :

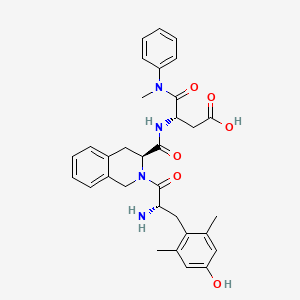

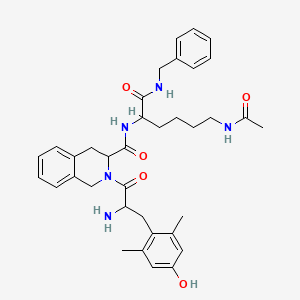

- H-Dmt-Tic-Gly-NH-CH2-Ph

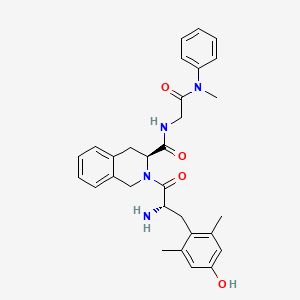

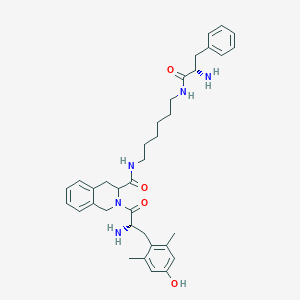

- H-Dmt-Tic-NH-CH2-Bid (1H-benzimidazole-2-yl)

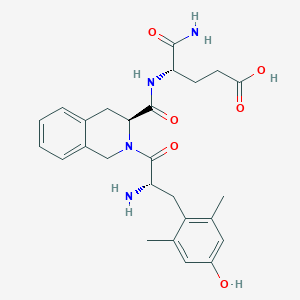

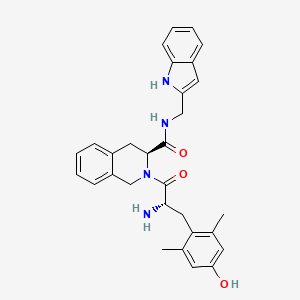

- H-Dmt-Tic-NH-CH2-Ph

Comparaison : this compound est unique en raison de son agonisme équilibré des récepteurs delta et mu-opioïdes. En revanche, H-Dmt-Tic-Gly-NH-CH2-Ph présente un antagonisme delta puissant et un agonisme mu élevé, tandis que H-Dmt-Tic-NH-CH2-Bid montre un agonisme delta puissant avec moins d'agonisme mu .

Applications De Recherche Scientifique

H-Dmt-Tic-Gly-NH-Ph has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modifications.

Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular signaling pathways.

Medicine: Explored as a potential therapeutic agent for pain management due to its opioid receptor activity.

Industry: Utilized in the development of new opioid receptor ligands with improved efficacy and reduced side effects

Mécanisme D'action

H-Dmt-Tic-Gly-NH-Ph exerts its effects by binding to delta and mu-opioid receptors. The binding of this compound to these receptors activates intracellular signaling pathways, leading to analgesic effects. The molecular targets include G-protein-coupled receptors (GPCRs), which mediate the downstream effects such as inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity .

Comparaison Avec Des Composés Similaires

- H-Dmt-Tic-Gly-NH-CH2-Ph

- H-Dmt-Tic-NH-CH2-Bid (1H-benzimidazole-2-yl)

- H-Dmt-Tic-NH-CH2-Ph

Comparison: H-Dmt-Tic-Gly-NH-Ph is unique due to its balanced delta and mu-opioid receptor agonism. In contrast, H-Dmt-Tic-Gly-NH-CH2-Ph exhibits potent delta-antagonism and high mu-agonism, while H-Dmt-Tic-NH-CH2-Bid shows potent delta-agonism with less mu-agonism .

Propriétés

Formule moléculaire |

C29H32N4O4 |

|---|---|

Poids moléculaire |

500.6 g/mol |

Nom IUPAC |

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2-anilino-2-oxoethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)29(37)33-17-21-9-7-6-8-20(21)14-26(33)28(36)31-16-27(35)32-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,36)(H,32,35)/t25-,26-/m0/s1 |

Clé InChI |

JQERUKPESNWSQA-UIOOFZCWSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |

SMILES canonique |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)